6-amino-N-methylnaphthalene-1-sulfonamide
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Overview
Description
6-amino-N-methylnaphthalene-1-sulfonamide is an organic compound with the molecular formula C11H12N2O2S and a molecular weight of 236.29 g/mol. This compound is characterized by the presence of an amino group, a methyl group, and a sulphonamide group attached to a naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-methylnaphthalene-1-sulfonamide typically involves the reaction of 6-amino-1-naphthalenesulfonic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-amino-N-methylnaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino and sulphonamide groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted naphthalene compounds .
Scientific Research Applications
6-amino-N-methylnaphthalene-1-sulfonamide is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-amino-N-methylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulphonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of metabolic pathways, making the compound useful in various therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-1-naphthalenesulfonic acid
- N-Methyl-1-naphthalenesulfonamide
- 6-Amino-N-ethyl-naphthalene-1-sulphonamide
Uniqueness
6-amino-N-methylnaphthalene-1-sulfonamide is unique due to the presence of both an amino group and a methyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
1082-35-5 |
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Molecular Formula |
C11H12N2O2S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
6-amino-N-methylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C11H12N2O2S/c1-13-16(14,15)11-4-2-3-8-7-9(12)5-6-10(8)11/h2-7,13H,12H2,1H3 |
InChI Key |
NBMZMEKMHLTRPM-UHFFFAOYSA-N |
SMILES |
CNS(=O)(=O)C1=CC=CC2=C1C=CC(=C2)N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC2=C1C=CC(=C2)N |
1082-35-5 | |
Origin of Product |
United States |
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